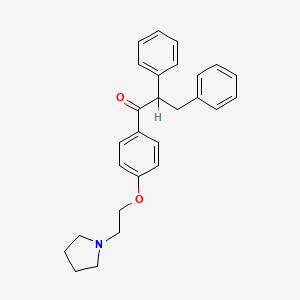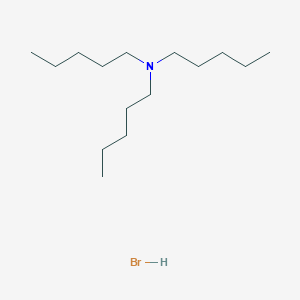
N,N-dipentylpentan-1-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipentylpentan-1-amine;hydrobromide is a chemical compound with the molecular formula C15H33N·HBr. It is also known as 1-Pentanamine, N,N-dipentyl-, hydrobromide. This compound is a derivative of pentanamine, where two pentyl groups are attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipentylpentan-1-amine;hydrobromide typically involves the alkylation of pentanamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The resulting N,N-dipentylpentan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dipentylpentan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dipentylpentan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may be investigated for its potential pharmacological properties and therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N-dipentylpentan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dipentylpentan-1-amine: The parent amine without the hydrobromide salt.
N,N-dimethylpentan-1-amine: A similar compound with methyl groups instead of pentyl groups.
N,N-diethylpentan-1-amine: A similar compound with ethyl groups instead of pentyl groups.
Uniqueness
N,N-dipentylpentan-1-amine;hydrobromide is unique due to the presence of two long-chain pentyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
37026-87-2 |
|---|---|
Molekularformel |
C15H34BrN |
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
N,N-dipentylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C15H33N.BrH/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;/h4-15H2,1-3H3;1H |
InChI-Schlüssel |
ZITJUWHGMSWHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)CCCCC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


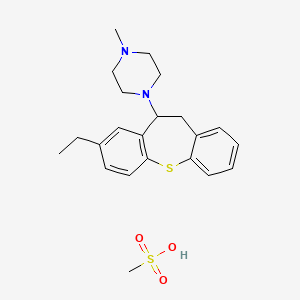
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
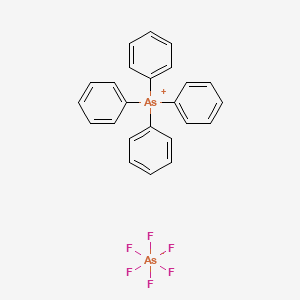

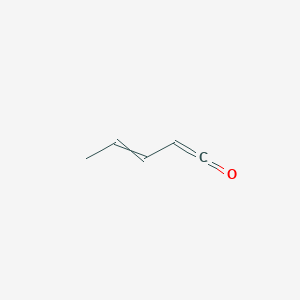

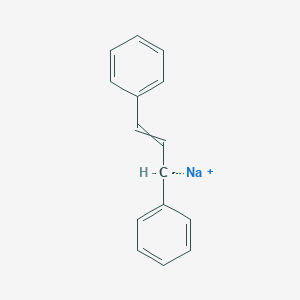
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
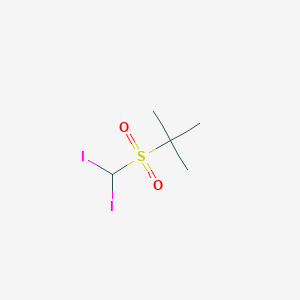
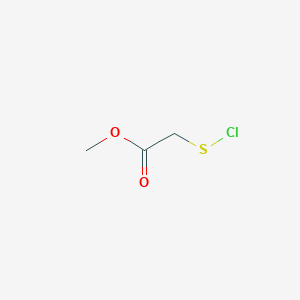
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
